molecular formula C22H28N4O2 B5397457 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one

Katalognummer B5397457
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: AFMYWCDKDBIRDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. It was first synthesized in the 1970s by the pharmaceutical company Hoffmann-La Roche. Since then, it has been extensively studied for its potential use in scientific research.

Wirkmechanismus

4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 acts as a competitive antagonist for the benzodiazepine site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. Benzodiazepines enhance the effects of GABA on the receptor, leading to increased chloride ion influx and neuronal inhibition. 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 blocks this effect by binding to the benzodiazepine site on the receptor, preventing the binding of benzodiazepines and reducing their effects.
Biochemical and Physiological Effects
4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 has been shown to have a range of biochemical and physiological effects, depending on the experimental conditions and the specific system being studied. In general, it has been found to reduce the effects of benzodiazepines on the GABA-A receptor, leading to decreased neuronal inhibition and increased excitability. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.

Vorteile Und Einschränkungen Für Laborexperimente

4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 has several advantages for use in lab experiments, including its high selectivity for the benzodiazepine site on the GABA-A receptor, its ability to block the effects of benzodiazepines without affecting other ligands, and its relatively low toxicity. However, it also has some limitations, including its short half-life and the need for careful dosing to avoid off-target effects.

Zukünftige Richtungen

There are several potential directions for future research on 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 and its effects on the GABA-A receptor. These include:
1. Investigating the role of the receptor in various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy.
2. Developing new compounds that target specific subtypes of the GABA-A receptor, to better understand the specific effects of benzodiazepines on these subtypes.
3. Studying the effects of 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 on other neurotransmitter systems, to better understand its overall effects on brain function.
4. Investigating the potential therapeutic uses of 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 and related compounds, such as in the treatment of benzodiazepine addiction or withdrawal.
In conclusion, 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 is a benzodiazepine antagonist that has been extensively studied for its potential use in scientific research. It has been shown to block the effects of benzodiazepines on the GABA-A receptor, allowing researchers to study the specific effects of these drugs on the receptor. While it has some limitations, it has several advantages for use in lab experiments, and there are several potential directions for future research on its effects and therapeutic uses.

Synthesemethoden

The synthesis of 4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 involves several steps, starting from the reaction of benzylamine with ethyl acetoacetate to form 4-benzyl-3-ethyl-1,4-dihydropyridine-2,6-dione. This intermediate is then reacted with 2-isopropyl-4,5-dicyanoimidazole to form the pyrimidine ring, followed by oxidation with hydrogen peroxide to form the final product.

Wissenschaftliche Forschungsanwendungen

4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one 15-4513 has been used in scientific research as a selective antagonist for the benzodiazepine site on the GABA-A receptor. It has been shown to block the effects of benzodiazepines on the receptor, without affecting the binding of other ligands. This has allowed researchers to study the specific effects of benzodiazepines on the receptor, and to investigate the role of the receptor in various physiological and pathological processes.

Eigenschaften

IUPAC Name

4-benzyl-3-ethyl-1-(2-propan-2-ylpyrimidine-4-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-4-18-15-25(22(28)19-10-12-23-21(24-19)16(2)3)13-11-20(27)26(18)14-17-8-6-5-7-9-17/h5-10,12,16,18H,4,11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMYWCDKDBIRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=NC(=NC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.